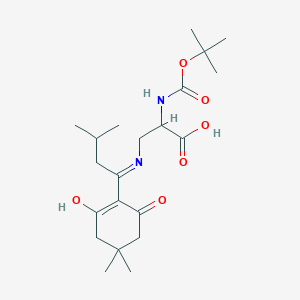
2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone
Vue d'ensemble
Description
2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone is a chemical compound with the CAS Number: 898785-48-3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone is C15H20ClNO . The molecular weight is 265.78 .Applications De Recherche Scientifique
Interaction with β-Aminocrotonic Acid Ethyl Ester
Research conducted by Gadzhili et al. (2005) explored the reaction of 3-chloro-2-halo-1-propenyl ketones with β-aminocrotonic acid ethyl ester, leading to the formation of ethyl esters of nicotinic acids and their partial conversion into dihydrofuro[3,4-c]pyridines at increased temperatures. This study exemplifies the potential of halo-ketones in synthesizing complex heterocyclic structures, which are significant in pharmaceutical chemistry and materials science (Gadzhili et al., 2005).
Co(II) and Co(III) Complexes
Suni et al. (2007) synthesized and characterized Co(II) and Co(III) complexes of di-2-pyridyl ketone thiosemicarbazones, demonstrating the coordination chemistry of pyridyl ketones with transition metals. These complexes offer insights into the design of metal-organic frameworks and catalytic systems, showcasing the utility of pyridyl ketones in developing materials with potential applications in catalysis and molecular recognition (Suni et al., 2007).
Zinc Chemistry and Metal Clusters
Alexiou et al. (2005) investigated the use of di-2-pyridyl ketone oxime in zinc chemistry, leading to the synthesis of various metal clusters with potential applications in catalysis and as precursors for material science. These clusters, characterized by unique structural motifs, underscore the role of pyridyl ketones in the synthesis of coordination compounds with intriguing geometries and properties (Alexiou et al., 2005).
Lanthanide(III) Complexes
Thiakou et al. (2006) utilized di-2-pyridyl ketone in lanthanide(III) chemistry to create dinuclear complexes. These complexes highlight the application of pyridyl ketones in developing luminescent materials and magnetic resonance imaging (MRI) contrast agents, offering a pathway to explore the physicochemical properties of lanthanide complexes (Thiakou et al., 2006).
Hydrogen Bonds Stabilization in Ketones
Research by Huyskens and Nauwelaerts (2010) on the stabilization of ketones through hydrogen bonds in water provides fundamental insights into solvent interactions and molecular recognition. This study has implications for understanding the behavior of organic molecules in aqueous environments, relevant to pharmaceutical solubility and chemical synthesis (Huyskens & Nauwelaerts, 2010).
Safety and Hazards
While specific safety and hazard information for 2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone is not available, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. For example, a similar compound, (2-Chloro-4-pyridinyl)methanol, has hazard statements including H302 - H315 - H319 - H335 .
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-cyclohexylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c16-15-11-13(9-10-17-15)14(18)8-4-7-12-5-2-1-3-6-12/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBRLIDCEWIMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-pyridyl (3-cyclohexyl)propyl ketone | |
CAS RN |
898785-48-3 | |
| Record name | 1-(2-Chloro-4-pyridinyl)-4-cyclohexyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021769.png)
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B3021771.png)


![4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B3021777.png)



![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B3021781.png)

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3021785.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B3021788.png)